Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the bromination of 2-chlorophenylacetic acid to obtain 2-bromo-4-chlorophenylacetic acid. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to form Ethyl 2-bromo-4-chlorophenylacetate. Finally, the ester undergoes a hydroxylation reaction using a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol
- Ethyl 3-(2-bromo-4-chlorophenyl)-3-methoxypropanoate
Uniqueness
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxy group adds another layer of complexity, allowing for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C11H12BrClO3 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
CNHYXVHNVKHBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
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